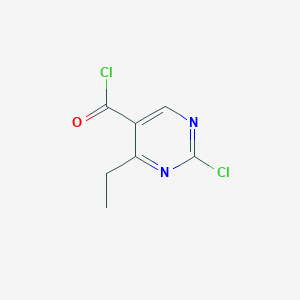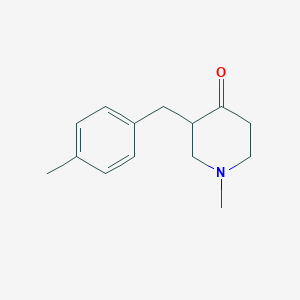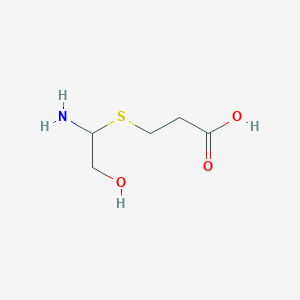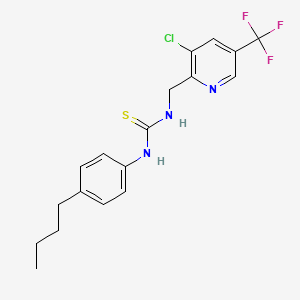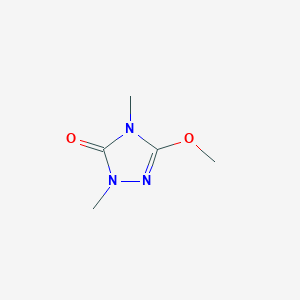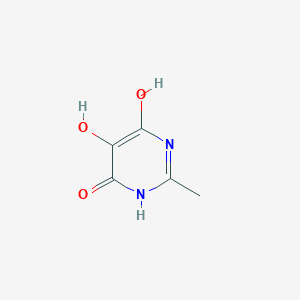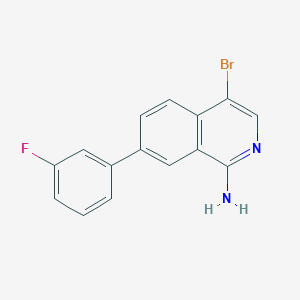
4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine is an organic compound with the molecular formula C({15})H({10})BrFN(_{2}). This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in its structure suggests potential utility in various chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoroaniline and 4-bromoisoquinoline.
Coupling Reaction: The 3-fluoroaniline is coupled with 4-bromoisoquinoline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Amination: The resulting intermediate undergoes an amination reaction to introduce the amine group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the coupling and amination reactions efficiently.
Optimized Catalysts: Employing optimized catalysts to increase yield and reduce reaction time.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular mechanisms.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-7-phenylisoquinolin-1-amine: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
7-(3-Fluorophenyl)isoquinolin-1-amine: Lacks the bromine atom, potentially altering its interaction with molecular targets.
4-Bromo-7-(4-fluorophenyl)isoquinolin-1-amine: The position of the fluorine atom is different, which can affect its chemical and biological properties.
Uniqueness
4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and interactions with biological targets. This unique structure makes it a valuable compound in the development of new pharmaceuticals and materials.
Eigenschaften
Molekularformel |
C15H10BrFN2 |
|---|---|
Molekulargewicht |
317.15 g/mol |
IUPAC-Name |
4-bromo-7-(3-fluorophenyl)isoquinolin-1-amine |
InChI |
InChI=1S/C15H10BrFN2/c16-14-8-19-15(18)13-7-10(4-5-12(13)14)9-2-1-3-11(17)6-9/h1-8H,(H2,18,19) |
InChI-Schlüssel |
XBJCOQSWMWYZQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=CC3=C(C=C2)C(=CN=C3N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


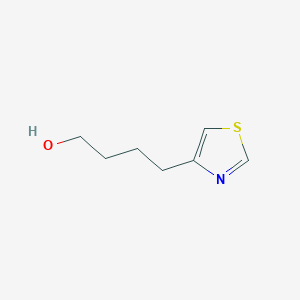
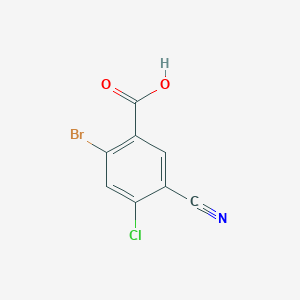

![tert-butyl 2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrrolidine-1-carboxylate](/img/structure/B13098034.png)
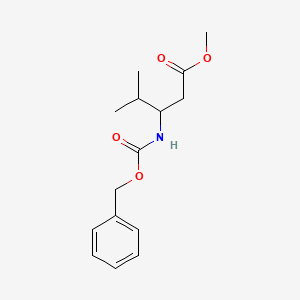
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo-](/img/structure/B13098061.png)
![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)
